REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[N:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO.CC(O)=O.[Pt](=O)=O>[CH:2]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([CH3:3])[CH3:1] |f:0.1|
|
Name
|
pyridine propene
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C=CC.N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
258 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The final solution was filtered over CELITE
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 1 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM and AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 137.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |